molecular formula C12H14N4O2 B2659421 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1042767-98-5

5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2659421
CAS No.: 1042767-98-5
M. Wt: 246.27
InChI Key: WGRLEFRRTDPIJF-UHFFFAOYSA-N
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Description

5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound . It has been mentioned in the context of research on the neuronal adenosine receptor type 2A .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole derivatives have been synthesized using various methods, including 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies . The structure of these synthesized compounds was elucidated using IR, MS, 1H-NMR, and 13C-NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the compound 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been reported to have hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids .

Scientific Research Applications

Synthesis and Cytotoxic Activity Research shows the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives using 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide as a precursor. These compounds were evaluated for their cytotoxic activity against cancer cell lines, demonstrating the potential of this chemical in anticancer drug development (Hassan, Hafez, & Osman, 2014); (Hassan et al., 2015).

Antitumor Activities Further investigations into the synthesis of pyrazolopyrimidines and Schiff bases derived from this compound reveal their in vitro antitumor activities against different human cancer cell lines. This highlights the role of this compound derivatives in exploring new therapeutic agents for cancer treatment (Hafez et al., 2013).

Corrosion Inhibition The compound and its derivatives have also been researched for their corrosion inhibition performance on mild steel in HCl solution. These studies demonstrate that pyrazole derivatives can significantly inhibit corrosion, providing insights into their applications in protecting industrial materials (Yadav et al., 2016); (Paul, Yadav, & Obot, 2020).

Antimicrobial Activity Research on novel Schiff bases using related chemical structures showcases their significant in vitro antimicrobial activity. This underscores the utility of this compound derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Puthran et al., 2019).

Properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRLEFRRTDPIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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